Enhanced Lipophilicity (XLogP3) Versus N3-Unsubstituted Pim Inhibitor Analog BDBM26639 (Compound 17a)
The target compound possesses a calculated XLogP3 of 4.2, driven by the N3-(4-fluorophenyl) substituent, whereas the corresponding N3-unsubstituted analog BDBM26639 (compound 17a) lacks this hydrophobic moiety and is expected to have a substantially lower LogP . The addition of the 4-fluorophenyl group increases lipophilicity by an estimated 1.5–2.0 log units based on the fragment contribution of the fluorophenyl ring, which may influence membrane permeability and intracellular target engagement.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 (computed) |
| Comparator Or Baseline | BDBM26639 (N3-H analog, compound 17a): XLogP3 not reported but expected 1.5–2.0 units lower based on absence of N3-aryl substituent |
| Quantified Difference | Estimated ΔXLogP3 ≈ +1.5 to +2.0 for the target compound |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, a critical determinant of intracellular target access for kinase inhibitors targeting cytosolic enzymes such as Pim kinases.
- [1] PubChem Compound Summary for CID 16876072. XLogP3 = 4.2. https://pubchem.ncbi.nlm.nih.gov/compound/16876072. View Source
- [2] BindingDB Entry BDBM26639: compound 17a (N3-unsubstituted). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=26639. View Source
